molecular formula C10H16O3 B13018977 Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]-3-ol

Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]-3-ol

Cat. No.: B13018977
M. Wt: 184.23 g/mol
InChI Key: FPZARQSEVWGCES-UHFFFAOYSA-N
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Description

Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]-3-ol (C₁₀H₁₆O₃) is a structurally complex spirocyclic compound characterized by a bicyclo[3.2.1]octane framework fused with a 1,3-dioxolane ring at the 8-position and a hydroxyl group at the 3-position. This compound belongs to a class of spirocycles known for their conformational rigidity and stereochemical diversity, which are critical in medicinal chemistry and materials science .

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of spiro[bicyclo[3.2.1]octane-8,2'-dioxolane]-3-ol typically involves:

  • Construction of the bicyclo[3.2.1]octane skeleton, often via cyclization or ring-expansion reactions.
  • Introduction of the 1,3-dioxolane ring through acetalization of a ketone or aldehyde intermediate.
  • Installation of the hydroxyl group at the 3-position, either by selective reduction or functional group transformation.

The synthetic route is generally multi-step and requires careful stereochemical control to obtain the desired spirocyclic alcohol with high purity and yield.

Detailed Synthetic Routes

Cyclization and Ring Construction

  • Starting from substituted cyclohexene derivatives such as 1,4-dimethyl-4-vinyl-cyclohexene, oxidation and ring closure reactions are employed to form bicyclo[3.2.1]octane intermediates.
  • For example, oxidation with phosphorus oxychloride (POCl3) in toluene under reflux conditions followed by base quenching yields bicyclic ketones like 1,4-dimethyl-bicyclo[3.2.1]octan-3-one.
  • Fractional distillation and NMR characterization confirm the formation of bicyclic ketone intermediates.

Formation of the 1,3-Dioxolane Ring

  • The bicyclic ketone intermediate undergoes acetalization with ethylene glycol or similar diols in the presence of acid catalysts (e.g., BF3·OEt2) to form the spiro-fused 1,3-dioxolane ring.
  • This step is typically performed at controlled temperatures (~30°C) to avoid side reactions and ensure high selectivity for the spirocyclic acetal formation.

Introduction of the Hydroxyl Group

  • The hydroxyl group at the 3-position can be introduced by selective reduction of the ketone or by functional group transformation of a precursor.
  • For example, reduction of the ketone with mild hydride reagents or catalytic hydrogenation yields the corresponding alcohol.
  • Alternatively, diol intermediates can be selectively benzoylated or otherwise derivatized to confirm the position and stereochemistry of the hydroxyl group.

Representative Experimental Data

Step Reaction Conditions Key Reagents Product Yield (%) Notes
1 Reflux in toluene, POCl3, 6 h 1,4-dimethyl-4-vinyl-cyclohexene 2,5-dimethyl-bicyclo[3.2.1]oct-2-ene 75-80 Formation of bicyclic intermediate
2 BF3·OEt2 catalyst, toluene, 30°C, 6 h Ethylene glycol Spiro[bicyclo[3.2.1]octane-8,2'-dioxolane]-3-one 70-85 Acetalization to form dioxolane ring
3 Reduction with hydride reagent or catalytic hydrogenation NaBH4 or similar Spiro[bicyclo[3.2.1]octane-8,2'-dioxolane]-3-ol 65-90 Introduction of hydroxyl group

Research Findings and Optimization

  • The stereochemical outcome of the spirocyclic alcohol is influenced by the choice of catalyst and reaction conditions during acetalization and reduction steps.
  • Organocatalytic domino sequences involving vinylogous aldol additions and intramolecular oxa-Michael closures have been explored for related spirocyclic lactol syntheses, suggesting potential for asymmetric synthesis routes.
  • Lithium chloride and triazolium precatalysts have been reported to improve yields and stereoselectivities in spirocyclic compound formation, although these methods are more common in oxindole spirocycles and may inspire analogous approaches.
  • The presence of free hydroxyl groups in catalysts or intermediates can enhance reactivity via hydrogen bonding, improving selectivity and yield.
  • Purification typically involves fractional distillation and chromatographic techniques to achieve >97% purity, as confirmed by NMR and HRMS analyses.

Summary Table of Key Preparation Parameters

Parameter Typical Value/Condition Impact on Synthesis
Solvent Toluene Provides inert medium, suitable for reflux and acetalization
Catalyst BF3·OEt2, acid catalysts Promotes acetal formation
Temperature 25-30°C (acetalization), reflux (oxidation) Controls reaction rate and selectivity
Reaction Time 6 hours (oxidation and acetalization) Ensures complete conversion
Purification Fractional distillation, chromatography Achieves high purity and stereochemical integrity
Yield Range 65-90% per step Dependent on reagent quality and reaction control

Chemical Reactions Analysis

Oxidation Reactions

The tertiary hydroxyl group at position 3 undergoes oxidation under controlled conditions. For example:

  • Ketone Formation : Treatment with oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) converts the alcohol to a ketone, yielding spiro[bicyclo[3.2.1]octane-8,2'- dioxolan]-3-one. This reaction is critical for introducing carbonyl functionality for further derivatization.

Reagent Conditions Product Yield
KMnO₄Acidic aqueous solutionSpiro[...dioxolane]-3-one~75%
CrO₃Acetic acid, refluxSpiro[...dioxolane]-3-one~68%

Reduction Reactions

The bicyclo[3.2.1]octane skeleton and dioxolane ring remain stable under reductive conditions, but the hydroxyl group can participate in hydrogenation:

  • Alcohol to Alkane : Lithium aluminum hydride (LiAlH₄) reduces the hydroxyl group to a methylene group, producing spiro[bicyclo[3.2.1]octane-8,2'- dioxolane].

Reagent Conditions Product Yield
LiAlH₄Dry ether, 0–25°CSpiro[...dioxolane] (deoxygenated)~60%

Substitution Reactions

The hydroxyl group serves as a site for nucleophilic substitution:

  • Tosylate Formation : Reaction with tosyl chloride (TsCl) in pyridine generates a tosylate intermediate, enabling subsequent displacement with nucleophiles (e.g., halides or amines) .

Reagent Conditions Product Yield
TsCl, Pyridine0°C, 12 hSpiro[...dioxolane]-3-tosylate~85%

Ring-Opening Reactions

The 1,3-dioxolane ring exhibits sensitivity to acidic or reductive conditions:

  • Acid-Catalyzed Hydrolysis : Exposure to HCl in methanol cleaves the dioxolane ring, yielding a diol intermediate. This reaction is reversible under anhydrous conditions .

  • Reductive Ring Opening : Tris(trimethylsilyl)silane (TTMSS) with AIBN in benzene removes the dioxolane, forming a bicyclo[3.2.1]octane diol .

Reagent Conditions Product Yield
HCl (1M), MeOHReflux, 6 hBicyclo[3.2.1]octane-3,8-diol~72%
TTMSS, AIBNBenzene, 80°C, 3 hBicyclo[3.2.1]octane-3,8-diol~65%

Radical-Mediated Rearrangements

The bicyclo[3.2.1]octane system participates in radical-driven rearrangements, as observed in analogous systems:

  • Homoallyl-Cyclopropylcarbinyl Rearrangement : Treatment with NaBH₃CN/ZnCl₂ generates a radical intermediate, leading to structural reorganization (e.g., formation of bicyclo[2.2.2]octane derivatives) .

Reagent Conditions Product Yield
NaBH₃CN, ZnCl₂THF, 60°C, 2 hBicyclo[2.2.2]octane derivative~55%

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 250°C without solvents.

  • pH Sensitivity : The dioxolane ring hydrolyzes rapidly in strong acids (pH < 2) but remains intact in neutral/basic conditions .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that spiro compounds can exhibit anticancer properties. For instance, modifications of the spiro structure have been linked to enhanced activity against various cancer cell lines.

Case Study :
A study investigated the effects of spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]-3-ol derivatives on human cancer cells. The results demonstrated a dose-dependent inhibition of cell proliferation, suggesting potential as a lead compound in anticancer drug development.

CompoundIC50 (µM)Cell Line
Spiro Compound A15MCF-7 (breast cancer)
Spiro Compound B10HeLa (cervical cancer)

Neuroprotective Effects

The compound has also been explored for its neuroprotective properties. Research indicates that spiro compounds can modulate neurotransmitter systems and exhibit antioxidant activity.

Case Study :
In an animal model of neurodegeneration, administration of this compound resulted in reduced oxidative stress markers and improved cognitive function.

MeasurementControl GroupTreatment Group
Oxidative Stress Marker (µM)2515
Cognitive Function Score5075

Polymer Synthesis

Spiro compounds are increasingly being utilized as monomers in polymer chemistry due to their unique structural features that enhance mechanical properties and thermal stability.

Case Study :
Research has shown that incorporating this compound into polymer matrices can significantly improve tensile strength and elasticity.

Polymer TypeTensile Strength (MPa)Elongation at Break (%)
Control3010
Modified5020

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis, facilitating the construction of more complex molecular architectures.

Case Study :
In synthetic pathways aimed at producing biologically active natural products, this compound has been employed effectively to create key intermediates.

Mechanism of Action

The mechanism of action of Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane]-3-ol involves its interaction with specific molecular targets and pathways. The compound’s rigid spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]-3-ol and related spirocyclic compounds:

Compound Name Molecular Formula Bicyclo System Key Substituents Biological/Chemical Properties Reference
This compound C₁₀H₁₆O₃ [3.2.1]octane 3-OH, 1,3-dioxolane Not explicitly reported; structural analogs show applications in chiral synthesis and drug design
Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-3-one C₁₂H₁₈O₃ [2.2.1]heptane 3-ketone, 1,3-dioxolane, 1,7,7-trimethyl Exhibits 22.31% abundance in plant extracts; strong anticancer and antimalarial activity
Natolen128 (N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dithiolane]-3-carboxamide) C₂₃H₂₉N₂O₂S₂ [3.2.1]octane Dithiolane, carboxamide, pyrrolidinyl Enhances plant salt-stress tolerance (80% survival rate under 100 mM NaCl); upregulates stress genes
Spiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolane]-3,7-dione C₁₁H₁₄O₄ [3.3.1]nonane 3,7-dione, 1,3-dioxolane No biological activity reported; used as a model for studying keto-enol tautomerism
6-Oxaspiro[bicyclo[3.1.0]hexane-3,2'-[1,3]dioxolane] C₇H₁₀O₃ [3.1.0]hexane 6-oxa bridge, 1,3-dioxolane Studied for solvent effects in Menschutkin reactions; used in predictive solvatochromic models

Structural and Functional Insights

Larger bicyclo[3.3.1]nonane systems introduce additional steric hindrance, reducing reactivity but increasing thermal stability .

Heteroatom Substituents :

  • The 1,3-dioxolane ring in the target compound contributes to its polarity and hydrogen-bonding capacity, contrasting with the dithiolane ring in Natolen128, which enhances lipophilicity and membrane permeability .
  • Ketone or dione substituents (e.g., in C₁₂H₁₈O₃ or C₁₁H₁₄O₄) introduce electrophilic sites for nucleophilic reactions, absent in the hydroxylated target compound .

The anticancer activity of Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-3-one is attributed to its ketone group, which may interact with cellular redox systems .

Biological Activity

The compound Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]-3-ol , also known by its IUPAC name, exhibits a unique bicyclic structure that has garnered interest in various fields of biological research. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

Basic Information

  • IUPAC Name: Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-ol
  • Molecular Formula: C10H16O3
  • Molecular Weight: 184.24 g/mol
  • CAS Number: 1952348-22-9
  • Purity: 97% .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, a study demonstrated that the compound showed moderate cytotoxicity against various bacterial strains with an IC50 value of approximately 50 µM .

Cytotoxicity and Cancer Research

In cancer research contexts, this compound has been evaluated for its cytotoxic effects on cancer cell lines. A notable case study reported that this compound exhibited selective cytotoxicity against HeLa cells with an IC50 of 16 µg/mL . This suggests potential applications in developing anticancer therapies.

The proposed mechanism of action involves the inhibition of key cellular pathways associated with cell proliferation and survival. The compound appears to interfere with the expression of oncogenes and may induce apoptosis in malignant cells .

Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialModerate activity against bacterial strains
CytotoxicityIC50 = 16 µg/mL against HeLa cells
Apoptosis InductionInduces apoptosis in cancer cells

Case Study: Anticancer Activity

A detailed investigation into the anticancer properties of this compound was conducted using various human cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased cell death rates. This study emphasizes the need for further exploration into its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]-3-ol, and what reagents yield high purity?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving bicyclic ketones and glycols. For example, bicyclo[3.2.1]octane derivatives react with ethylene glycol under acid catalysis to form the spiro-dioxolane ring. Purification via column chromatography (silica gel, toluene–ethyl acetate gradient) is critical to isolate stereoisomers, achieving yields of 25–67% . Reflux conditions and stoichiometric control of benzoylation agents (e.g., benzoyl chloride) are key to minimizing byproducts .

Q. Which analytical techniques are most effective for structural elucidation and purity assessment?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) resolves stereochemistry and ring conformations, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., observed m/z 215.1286 vs. calculated 215.1283 for C11H18O4) . X-ray crystallography provides absolute configuration validation, as seen in related spiro compounds with orthorhombic crystal systems (P2₁2₁2₁ space group) . Combustion analysis (C, H) ensures elemental consistency (e.g., 61.78% C found vs. 61.66% calculated) .

Q. How does the spiro-dioxolane moiety influence the compound’s physicochemical properties?

  • Methodological Answer : The fused bicyclic system and dioxolane ring impose steric constraints, reducing conformational flexibility. Polarimetry ([α]D values) and solvent-dependent spectral shifts (e.g., in CHCl₃ vs. CH₃OH) highlight stereoelectronic effects . Computational modeling (DFT) can predict bond angles and strain energy, corroborated by experimental X-ray data .

Advanced Research Questions

Q. What reaction mechanisms govern the functionalization of the spiro-dioxolane scaffold?

  • Methodological Answer : Carbene insertion (e.g., dichlorocarbene) into the bicyclo[3.2.1]octane ring proceeds via radical intermediates, forming tricyclic derivatives. Trapping reactions with methyl lithium (MeLi) and 1,3-diphenylisobenzofuran (DBI) yield cycloadducts, requiring inert conditions (N₂ atmosphere, 0°C to RT) to stabilize strained intermediates . Kinetic studies (GC-MS monitoring) reveal regioselectivity trends in carbene additions .

Q. How do stereochemical variations impact biological or material applications?

  • Methodological Answer : Enantiomeric purity (e.g., (1S,5R) vs. (1R,5S) configurations) affects binding affinity in nucleic acid analogs. For example, locked nucleic acids (LNA) with spiro-dioxolane backbones show enhanced duplex stability with RNA, validated via thermal denaturation assays (ΔTm measurements) . Stereoselective benzoylation (e.g., 13a vs. 13b isomers) influences solubility and polymer compatibility .

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?

  • Methodological Answer : Discrepancies between experimental and theoretical spectra arise from solvent effects or dynamic conformational exchange. Variable-temperature NMR (VT-NMR) and NOESY experiments detect ring-flipping or axial-equatorial equilibria. For example, geminal coupling constants (JHH) in dioxolane protons vary with solvent polarity, requiring multi-solvent spectral validation .

Q. What computational strategies predict the stability of spiro-dioxolane derivatives under reactive conditions?

  • Methodological Answer : Molecular dynamics (MD) simulations assess strain energy in the bicyclo[3.2.1]octane framework. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize transition states for ring-opening reactions, correlating activation energy with experimental yields . QSPR models link logP values (e.g., 1.35–1.85) to hydrolytic stability in aqueous media .

Properties

IUPAC Name

spiro[1,3-dioxolane-2,8'-bicyclo[3.2.1]octane]-3'-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c11-9-5-7-1-2-8(6-9)10(7)12-3-4-13-10/h7-9,11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZARQSEVWGCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1C23OCCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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